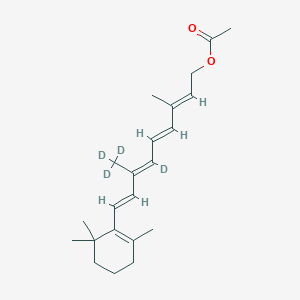![molecular formula C11H13N3O3 B12400557 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of the corresponding nucleobase with a protected sugar derivative. One common method involves the use of 2-deoxy-3,5-di-O-p-toluyl-β-D-erythro-pentofuranosyl chloride as the glycosyl donor, which reacts with the sodium salt of the nucleobase . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The resulting glycosylated product is then deprotected using sodium methoxide in methanol to yield the desired nucleoside .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of more efficient purification techniques, such as high-performance liquid chromatography (HPLC), and the implementation of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation with MCPBA can yield sulfinamide derivatives, while reduction with NaBH4 can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxytubercidin: Another nucleoside analog with similar structural features and biological activity.
9-Deaza-2’-deoxyguanosine: A C-nucleoside analog with comparable applications in antiviral and anticancer research.
7-Deazapurine 2,3-dideoxyribonucleosides: Compounds with similar glycosylation reactions and therapeutic potential.
Uniqueness
7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural configuration, which allows it to be selectively incorporated into nucleic acids. This selectivity enhances its efficacy as a therapeutic agent and reduces potential side effects compared to other nucleoside analogs .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
(2R,5R)-2-(hydroxymethyl)-5-pyrrolo[2,3-d]pyrimidin-7-yloxolan-3-ol |
InChI |
InChI=1S/C11H13N3O3/c15-5-9-8(16)3-10(17-9)14-2-1-7-4-12-6-13-11(7)14/h1-2,4,6,8-10,15-16H,3,5H2/t8?,9-,10-/m1/s1 |
InChI Key |
AEQRATFTZKRUBX-VXRWAFEHSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=CN=CN=C32 |
Canonical SMILES |
C1C(C(OC1N2C=CC3=CN=CN=C32)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



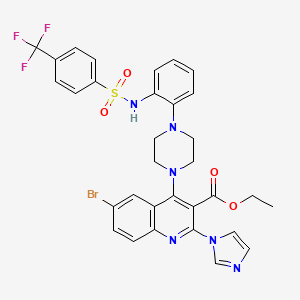
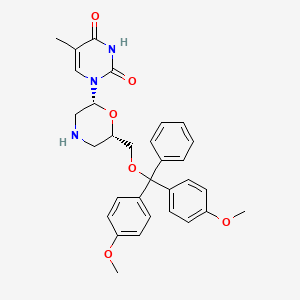

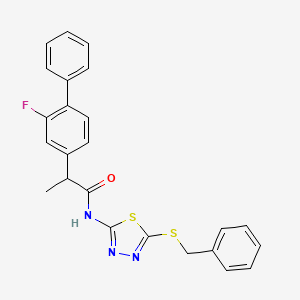
![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
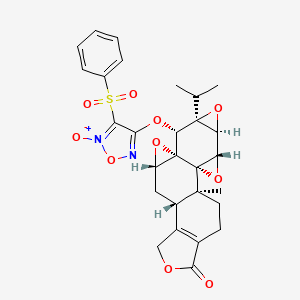


![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)

